molecular formula C11H14BrNO B1599299 N-Sec-butyl 2-bromobenzamide CAS No. 349092-72-4

N-Sec-butyl 2-bromobenzamide

Cat. No. B1599299
M. Wt: 256.14 g/mol
InChI Key: PQOASHWPVVMDQI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of N-Sec-butyl 2-bromobenzamide is 256.1 . The InChI code for this compound is 1S/C11H14BrNO/c1-3-8(2)

Scientific Research Applications

Antidiabetic Potential through PPARα/γ Dual Activation

A study demonstrated the antidiabetic potential of a bromobenzamide derivative through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation, suggesting its usefulness as a therapeutic agent against type 2 diabetes and related metabolic disorders by alleviating glucose and lipid abnormalities (Jung et al., 2017).

Synthesis and Applications in Organic Chemistry

Research on the synthesis of diaryl selenides utilized bromobenzamides as starting materials, highlighting the versatility of bromobenzamides in facilitating novel organic transformations (Zade et al., 2005). Additionally, a study on palladium-catalyzed direct arylation of heteroarenes by bromobenzamides showcases the utility in direct synthesis of heteroaryl benzamides, emphasizing the role of bromobenzamides in C-C bond formation and synthesis of complex organic molecules (Chen et al., 2013).

Photocatalytic Degradation Studies

Investigations into photocatalytic degradation of propyzamide, a pesticide, used bromobenzamide analogs as a point of comparison for studying the effectiveness of different photocatalysts. This research provides insights into environmental applications of photocatalysis for degrading harmful organic compounds (Torimoto et al., 1996).

Novel Catalyst Development for Organic Synthesis

A study focused on the development of concise approaches to benzisothiazol-3(2H)-one derivatives through a copper-catalyzed reaction of o-bromobenzamide derivatives, illustrating the innovative use of bromobenzamides in catalysis and synthesis of heterocyclic compounds (Wang et al., 2012).

Biosensor Development

Research into the development of a high sensitive biosensor for the simultaneous determination of glutathione and piroxicam utilized a novel modified electrode, showcasing the application of bromobenzamide derivatives in enhancing the performance of electrochemical sensors (Karimi-Maleh et al., 2014).

properties

IUPAC Name

2-bromo-N-butan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOASHWPVVMDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408840
Record name N-SEC-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Sec-butyl 2-bromobenzamide

CAS RN

349092-72-4
Record name N-SEC-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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